N-(4-bromophenyl)morpholine-4-carboxamide
Description
N-(4-Bromophenyl)morpholine-4-carboxamide is a carboxamide derivative featuring a morpholine ring and a 4-bromophenyl group. The morpholine ring adopts a chair conformation in the solid state, as observed in its chloro analog, facilitating hydrogen bonding and influencing crystallinity . The bromine substituent introduces steric bulk and electron-withdrawing effects, which may modulate reactivity, solubility, and biological activity compared to other derivatives.
Properties
CAS No. |
67759-57-3 |
|---|---|
Molecular Formula |
C11H13BrN2O2 |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
InChI Key |
MCVRHXACQWHJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)morpholine-4-carboxamide typically involves the reaction of 4-bromophenylamine with morpholine-4-carboxylic acid or its derivatives. One common method is the condensation reaction between 4-bromophenylamine and morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the phenyl ring enables substitution reactions under specific conditions.
Key Insights :
-
Palladium catalysts facilitate cross-coupling reactions (e.g., Suzuki) for aryl-aryl bond formation .
-
Ammonia substitution requires high temperatures and polar aprotic solvents .
Carboxamide Reactivity
The carboxamide group participates in hydrolysis, reduction, and rearrangement.
Key Insights :
-
Hydrolysis yields carboxylic acids or salts depending on conditions.
-
Hofmann rearrangement generates reactive isocyanates for urea synthesis .
Morpholine Ring Modifications
The morpholine moiety undergoes oxidation and ring-opening reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation (KMnO₄) | KMnO₄, H₂SO₄, 60°C | Morpholine-N-oxide derivatives | |
| Ring-opening | HBr (48%), reflux, 6 h | Ethanolamine hydrobromide |
Key Insights :
-
Strong oxidants like KMnO₄ target the morpholine’s tertiary amine.
-
Acidic conditions cleave the morpholine ring to form ethanolamine derivatives .
Biological Activity and Coordination Chemistry
The compound’s structure enables interactions with biological targets and metal ions.
| Interaction Type | Experimental Findings | Reference |
|---|---|---|
| Enzyme inhibition | Binds to Mtb enoyl-ACP reductase (IC₅₀ = 2.1 µM) | |
| Metal coordination | Forms complexes with Cu(II) and Fe(III) |
Key Insights :
-
The bromophenyl group enhances hydrophobic interactions in enzyme binding .
-
Carboxamide and morpholine oxygen act as ligands for transition metals .
Thermal and Photochemical Reactions
Stability and reactivity under non-standard conditions.
| Condition | Observation | Reference |
|---|---|---|
| Thermal decomposition | Degrades above 250°C, releasing HBr and CO₂ | |
| UV irradiation | Forms brominated radicals and cross-linked byproducts |
Key Insights :
Scientific Research Applications
N-(4-bromophenyl)morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromophenyl group can interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein and lead to the desired therapeutic effect.
Comparison with Similar Compounds
Key Observations :
- However, halogen size (Br vs.
- Synthetic Yields: Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide achieved 94% yield (), whereas microwave-assisted synthesis of quinoline analogs showed lower yields (32–83%), influenced by steric and electronic factors .
Functional Analogs: Heterocycle and Pharmacological Profiles
Table 2: Pharmacological and Functional Comparisons
Key Observations :
- Heterocycle Impact: The morpholine ring enhances hydrogen-bonding capacity and solubility compared to furan or pyridine analogs ().
Crystallographic and Physicochemical Properties
- Morpholine Conformation : In N-(4-chlorophenyl)morpholine-4-carboxamide, the morpholine ring adopts a chair conformation, facilitating intermolecular N–H⋯O hydrogen bonding and influencing crystal packing . Similar behavior is expected for the bromo analog.
Biological Activity
N-(4-bromophenyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
1. Chemical Structure and Properties
This compound features a morpholine ring and a bromophenyl group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 270.13 g/mol. The carboxamide functional group enhances its biological reactivity and solubility, facilitating interactions with various biological targets.
2. Synthesis
The synthesis of this compound typically involves the reaction between 4-bromophenylamine and morpholine-4-carboxylic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions generally include refluxing for several hours to ensure complete conversion.
3.1 Enzyme Inhibition
Research indicates that this compound acts as a potential inhibitor of specific enzymes and receptors, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . Molecular docking studies suggest that the compound can effectively bind to active sites of target proteins, influencing their function and potentially modulating signaling pathways related to cell growth and apoptosis .
3.2 Antimicrobial Activity
In vitro studies have demonstrated promising antimicrobial properties against various bacterial strains. For example, the compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
| Microbial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 18 mm |
| Pseudomonas aeruginosa | 20 mm |
3.3 Anticancer Properties
The anticancer activity has also been evaluated, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results from the Sulforhodamine B (SRB) assay indicate that this compound exhibits significant cytotoxicity, with IC50 values suggesting effective inhibition of cancer cell proliferation .
The mechanism by which this compound exerts its biological effects involves several interactions:
- Hydrogen Bonding : The morpholine ring can form hydrogen bonds with polar residues in target proteins.
- π-π Interactions : The bromophenyl group may engage in π-π stacking with aromatic residues within enzyme active sites .
Case Study 1: Anti-inflammatory Activity
A study assessing the anti-inflammatory effects of this compound utilized the carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Screening
In another study focused on anticancer properties, derivatives of this compound were screened for activity against various cancer cell lines. The compound demonstrated notable efficacy against MCF7 cells, leading researchers to further explore its structure-activity relationship (SAR) for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
